1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane
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Overview
Description
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is a heterocyclic compound that features both an oxadiazole and a diazepane ring The oxadiazole ring is known for its diverse biological activities, while the diazepane ring is a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane typically involves the formation of the oxadiazole ring followed by its attachment to the diazepane ring. One common method involves the cyclization of an appropriate hydrazide with an aldehyde to form the oxadiazole ring. This is followed by nucleophilic substitution reactions to introduce the diazepane moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the diazepane ring, leading to different structural analogs.
Substitution: Both the oxadiazole and diazepane rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce reduced diazepane derivatives .
Scientific Research Applications
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Diazepane derivatives: Compounds with the diazepane ring may have comparable pharmacological properties.
Uniqueness
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is unique due to the combination of the oxadiazole and diazepane rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)-5-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H18N4O/c1-2-10-12-9(13-15-10)8-14-6-3-4-11-5-7-14/h11H,2-8H2,1H3 |
InChI Key |
PTFRHAMKQKTEMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CN2CCCNCC2 |
Origin of Product |
United States |
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